molecular formula C20H21N5 B1663979 1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 221244-14-0

1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1663979
M. Wt: 331.4 g/mol
InChI Key: GDQXJQSQYMMKRA-UHFFFAOYSA-N
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Description

This compound, also known as 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine , is a chemical with the molecular formula C19H19N5 . It falls under the category of kinase inhibitors .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a related compound, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was synthesized by heating a mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde under solvent-free conditions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 317.39 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

Synthesis and Intermediate Roles

1-tert-Butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in synthetic chemistry, particularly as an intermediate in the synthesis of various complex molecules. For instance, it's utilized in the synthesis of mTOR-targeted PROTAC molecules, as demonstrated in the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate. This involves a palladium-catalyzed Suzuki reaction, showcasing its importance in facilitating critical steps in the synthesis of targeted therapeutic agents (Zhang et al., 2022).

Catalysis and Chemical Reactions

In the realm of catalysis and chemical reactions, this compound is involved in facilitating key reactions. For example, it plays a role in the synthesis of imidazo-azines through flash vacuum thermolysis of tert-butylimines of various aldehydes. This showcases its utility in the formation of complex heterocyclic structures, which are fundamental in medicinal chemistry and materials science (Justyna et al., 2017).

Biological Studies and Drug Discovery

In biological studies and drug discovery, derivatives of this compound have been explored for their potential as inhibitors in various biological pathways. For instance, compounds structurally related to 1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been examined for their activity as sigma-1 receptor antagonists. This points to its relevance in neuropharmacology and the potential development of new therapeutic agents (Díaz et al., 2012).

Material Science Applications

In material science, the chemical structure of this compound lends itself to the synthesis of novel materials with specific properties. For instance, derivatives of this compound have been used in the synthesis of new polyimides, demonstrating its utility in creating materials with unique thermal and solubility properties, which are vital in various industrial applications (Chern et al., 2009).

properties

IUPAC Name

1-tert-butyl-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5/c1-20(2,3)25-19-17(18(21)22-12-23-19)16(24-25)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10,12H,11H2,1-3H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQXJQSQYMMKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC4=CC=CC=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408954
Record name 1-NM-PP1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

221244-14-0
Record name 1-(1,1-Dimethylethyl)-3-(1-naphthalenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221244-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-NM-PP1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Dileepan, XN Ge, I Bastan… - The Journal of …, 2020 - journals.aai.org
Eosinophilia is a hallmark of allergic airway inflammation (AAI). Identifying key molecules and specific signaling pathways that regulate eosinophilic inflammation is critical for …
Number of citations: 8 journals.aai.org
IM Joshua, T Höfken - Biochemical and Biophysical Research …, 2019 - Elsevier
p21-activated kinases (PAKs) are important signalling molecules with a wide range of functions. In budding yeast, the main PAKs Ste20 and Cla4 regulate the response to hyperosmotic …
Number of citations: 4 www.sciencedirect.com
HC Feldman - 2019 - digital.lib.washington.edu
Faithful folding of proteins in the endoplasmic reticulum (ER) is essential for cell survival and proper cellular function. Understandably, unfolded or misfolded proteins contribute to a …
Number of citations: 0 digital.lib.washington.edu
S Lourido - 2012 - search.proquest.com
Apicomplexans are protozoan parasites of animals, which must penetrate host cells to find a niche in which to replicate. To humans, they represent the most ubiquitous and deadliest …
Number of citations: 7 search.proquest.com
S Bashir, M Banday, O Qadri, A Bashir, N Hilal… - Life Sciences, 2021 - Elsevier
The endoplasmic reticulum is primarily responsible for protein folding and maturation. However, the organelle is subject to varied stress conditions from time to time, which lead to the …
Number of citations: 50 www.sciencedirect.com
A Yoshii, Y Murata, J Kim, C Zhang… - Journal of …, 2011 - Soc Neuroscience
Postsynaptic density 95 (PSD-95), the major scaffold at excitatory synapses, is critical for synapse maturation and learning. In rodents, eye opening, the onset of pattern vision, triggers a …
Number of citations: 79 www.jneurosci.org
Y Fu - 2019 - rave.ohiolink.edu
Biogenesis of membrane proteins is controlled by the protein homeostasis (proteostasis) network. Our lab has been focusing on protein quality control of-aminobutyric acid type A …
Number of citations: 2 rave.ohiolink.edu
N Hiramatsu, VT Joseph, JH Lin - Methods in enzymology, 2011 - Elsevier
The unfolded protein response (UPR) is a conserved, intracellular signaling pathway activated by endoplasmic reticulum (ER) stress. In mammalian cells, the UPR is controlled by three …
Number of citations: 42 www.sciencedirect.com
N Hiramatsu, VT Joseph, JH Lin - … Response and Cellular Stress, Part C - academia.edu
The unfolded protein response (UPR) is a conserved, intracellular signaling pathway activated by endoplasmic reticulum (ER) stress. In mammalian cells, the UPR is controlled by three …
Number of citations: 0 www.academia.edu
CA Francisco
Number of citations: 0

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